molecular formula C10H12F2O2 B2999553 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol CAS No. 926239-39-6

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol

Cat. No.: B2999553
CAS No.: 926239-39-6
M. Wt: 202.201
InChI Key: PPTCZXPJMACSMB-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol It is characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, with an ethan-1-ol moiety

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzene and 5-methylbenzaldehyde.

    Reaction Conditions: The key steps involve the formation of the difluoromethoxy group and the subsequent attachment of the ethan-1-ol moiety.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,7,10,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTCZXPJMACSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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